Isonormangostin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

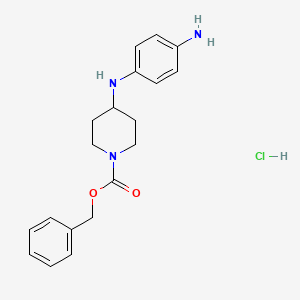

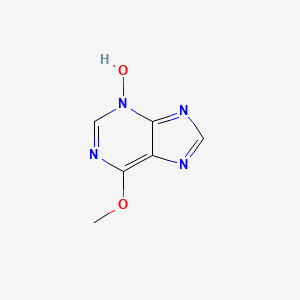

Isonormangostin is a dulcisisoflavone that has been isolated from the stems and leaves of the plant Dulcis . It can be identified using spectroscopic methods . The retrosynthetic analysis is a powerful and widely-used intellectual tool first developed by synthetic organic chemists .Molecular Structure Analysis

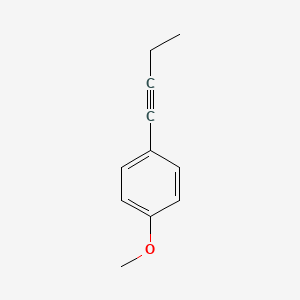

The molecular structure of Isonormangostin is represented by the formulaC23H24O6 . The Smiles notation for Isonormangostin is CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C .

Wissenschaftliche Forschungsanwendungen

Medicine: Anticancer Potential

Isonormangostin: has shown promise in the field of medicine, particularly in cancer research. Studies suggest that it possesses anticancer properties, potentially inhibiting the growth of cancer cells. Its mechanism may involve the modulation of signaling pathways that are crucial for cell proliferation and survival, making it a candidate for further investigation as a therapeutic agent .

Biotechnology: Enzyme Inhibition

In biotechnology, Isonormangostin is explored for its enzyme inhibitory activity. It could be used to regulate biological pathways by inhibiting specific enzymes, which is valuable in the development of new biotechnological applications, such as the creation of biosensors or the development of new fermentation processes .

Environmental Science: Pollutant Degradation

Environmental science research has looked into Isonormangostin for its potential role in the degradation of pollutants. Its chemical structure might interact with environmental toxins, aiding in their breakdown and thus reducing their harmful impact on ecosystems .

Agriculture: Plant Protection

In agriculture, Isonormangostin could serve as a natural pesticide or plant growth regulator. Its natural origin and potential bioactivity against pests make it an attractive alternative to synthetic chemicals, aligning with the push for sustainable farming practices .

Material Science: Synthesis of Novel Materials

Material science applications of Isonormangostin include the synthesis of novel materials with unique properties. Its molecular structure could be the basis for designing new materials with specific optical or structural characteristics, useful in various industries from electronics to pharmaceuticals .

Industrial Applications: Manufacturing Processes

Finally, in industrial applications, Isonormangostin might be utilized in manufacturing processes. Its properties could influence the synthesis of other compounds or assist in the creation of more efficient production methods, contributing to advancements in industrial chemistry .

Safety and Hazards

Eigenschaften

IUPAC Name |

10,16-dihydroxy-6,6,19,19-tetramethyl-5,13,18-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22)-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)8-6-12-17-15(10-14(25)20(12)28-22)27-16-9-13(24)11-5-7-23(3,4)29-21(11)18(16)19(17)26/h9-10,24-25H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONXHGSDQDBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isonormangostin | |

Q & A

Q1: What is significant about the isolation of isonormangostin from Garcinia mangostana?

A1: While the provided research does not explicitly state the significance, it notes that two compounds, garcinone E and 1,6-dihydroxy-7-methoxy-8-(3-hydroxy-3-methylbutyl)-6′,6′-dimethyl-4′,5′-dihydropyrano[2′,3′:3,2]xanthone, were isolated for the first time from Garcinia mangostana []. This suggests an ongoing interest in identifying and characterizing the phytochemical constituents of this plant, potentially for their biological activities and medicinal properties. Isonormangostin itself might have potential bioactivity, but further research is needed.

Q2: What is the connection between the two provided research papers?

A2: The first paper focuses on isolating and identifying xanthones, including isonormangostin, from Garcinia mangostana []. The second paper delves into the synthesis of various mangostins, a class of compounds to which isonormangostin belongs []. This paper outlines a synthetic route to create dimethyl-1-isonormangostin and further modifies it to obtain other mangostin derivatives. The connection lies in understanding the structural complexities of these compounds, enabling researchers to synthesize and potentially modify them for various applications, including exploring potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)